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Compound of Interest

Compound Name: Org OD 02-0

Cat. No.: B15541469

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Org OD 02-0, a synthetic steroid
compound, and its critical role as a tool for investigating non-genomic steroid signaling
pathways. We will explore its mechanism of action, the signaling cascades it initiates, and the
experimental methodologies used to characterize its effects. All quantitative data is presented
in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction to Org OD 02-0

Org OD 02-0, chemically known as 10-Ethenyl-19-norprogesterone, is a potent and selective
synthetic agonist for the membrane progesterone receptor a (mPRa).[1][2] Unlike endogenous
progesterone, which can activate both traditional nuclear progesterone receptors (nPRs) and
membrane-bound receptors, Org OD 02-0 exhibits high binding affinity and agonist activity
specifically at mPRa, with little to no agonist activity at the nuclear receptor.[3][4] This
selectivity makes it an invaluable pharmacological tool for isolating and studying the rapid, non-
genomic signaling events initiated at the cell surface, distinct from the slower, transcription-
dependent genomic effects mediated by nPRs.[5][6]

The activation of mPRa, a G protein-coupled receptor (GPCR), by Org OD 02-0 triggers a
variety of downstream signaling cascades that are rapid in onset (occurring within seconds to
minutes).[5] These pathways include the activation of Mitogen-Activated Protein Kinase
(MAPK)/Extracellular signal-Regulated Kinase (ERK) and Phosphatidylinositol 3-Kinase
(PI3K)/Akt pathways, as well as the modulation of intracellular second messengers like cyclic
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adenosine monophosphate (cCAMP).[1][7][8][9][10] These signaling events have been linked to
diverse physiological outcomes, such as neuroprotection, regulation of nitric oxide synthesis,
and inhibition of prolactin secretion.[8][10][11][12]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of Org OD 02-0, establishing
its potency and selectivity.

Table 1: F indi I

Cell/System

Parameter Receptor Value Reference(s)
Context

ICso mPRa 33.9nM N/A [11[2]
MCF-7 cell

ICs0 nPR 60.1 nM [4]
cytosol

' . nPR reporter
Agonist Activity nPR None (4]
assay

ICso (Half-maximal inhibitory concentration) in this context refers to the concentration of Org
OD 02-0 required to displace 50% of a radiolabeled ligand in competitive binding assays.

Table 2: Effective Concentrations in Functional Assays
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. Effective
Effect Studied . Cell Type Reference(s)
Concentration

. . Human Umbilical Vein
Increased Nitric Oxide

) 20 nM Endothelial Cells [8]
(NO) Production
(HUVECS)
Increased eNOS
) 20 nM HUVECs [8]
Phosphorylation
Inhibition of Prolactin GH3 (rat pituitary
] 20 nM [10]
(PRL) Secretion tumor) cells
Decreased cAMP
) 20 nM GH3 cells [10]
Accumulation
Increased ERK
) 20 nM GH3 cells [10]
Phosphorylation
Increased Akt SH-SY5Y (human
) 100 nM [11]
Phosphorylation neuroblastoma) cells
Neuroprotection
) 100 nM SH-SY5Y cells [11]
against 6-OHDA
Stimulation of Sperm _
20 nM Atlantic croaker sperm  [7]

Hypermotility

Core Signaling Pathways

Org OD 02-0 initiates non-genomic signaling by binding to and activating the G protein-coupled
receptor mPRa. This activation leads to the dissociation of the heterotrimeric G protein into its
Ga and Gy subunits, which then modulate the activity of various downstream effectors.

Gai-Mediated cAMP Inhibition

In many cell types, mPRa couples to an inhibitory G protein (Gai).[8][10] Activation by Org OD
02-0 leads to the inhibition of adenylyl cyclase, resulting in a rapid decrease in intracellular
cAMP levels. This effect can be blocked by pertussis toxin, a known inhibitor of Gai proteins.
[10][13]
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Caption: Org OD 02-0 mediated inhibition of cAMP production via mPRa/Gai.

Activation of MAPK/ERK and PI3K/Akt Pathways

A primary consequence of mPRa activation is the stimulation of the PI3K/Akt and MAPK/ERK
signaling cascades. These pathways are crucial for cell survival, proliferation, and other
physiological functions.[8][11] The precise mechanism linking the G protein to these kinase
cascades can be cell-type dependent but often involves the Gy subunits.
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Caption: Activation of PI3K/Akt and MAPK/ERK pathways by Org OD 02-0.

Experimental Protocols
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Detailed methodologies are essential for replicating and building upon existing research. Below
are representative protocols for key experiments used to study the effects of Org OD 02-0.

Protocol: Western Blot for Protein Phosphorylation (p-
ERK, p-Akt)

This protocol is used to detect the activation of kinase signaling pathways by measuring the
increase in the phosphorylated forms of target proteins like ERK and Akt.

e Cell Culture and Treatment:

[¢]

Plate cells (e.g., SH-SY5Y, HUVECS) in 6-well plates and grow to 80-90% confluency.

o

Serum-starve the cells for 4-16 hours prior to treatment to reduce basal kinase activity.

o

Treat cells with vehicle control or Org OD 02-0 (e.g., 20-100 nM) for a short duration (e.g.,
5, 10, 15, 30 minutes).[11]

o

Optional: To confirm pathway specificity, pre-incubate cells with inhibitors like PD98059
(MEK inhibitor) or Wortmannin (PI3K inhibitor) for 30-60 minutes before adding Org OD
02-0.[8]

e Cell Lysis:

o

Immediately place plates on ice and wash cells twice with ice-cold Phosphate-Buffered
Saline (PBS).

o

Add 100-150 pL of ice-cold RIPA Lysis Buffer containing protease and phosphatase
inhibitor cocktails.

o

Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

o

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

e Protein Quantification:

o Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
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e SDS-PAGE and Transfer:

o Denature 20-30 g of protein per sample by boiling in Laemmli sample buffer for 5
minutes.

o Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
o Transfer proteins to a PVDF or nitrocellulose membrane.
e Immunoblotting:

o Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered
Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

o Incubate the membrane with a primary antibody specific for the phosphorylated protein
(e.g., anti-phospho-ERK1/2 or anti-phospho-Akt) overnight at 4°C, following the
manufacturer's recommended dilution.

o Wash the membrane 3 times with TBST for 10 minutes each.

o Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour
at room temperature.

o Wash the membrane 3 times with TBST for 10 minutes each.
e Detection and Analysis:

o Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using an

imaging system.

o To normalize for protein loading, strip the membrane and re-probe with an antibody for the
total protein (e.g., anti-ERK1/2 or anti-Akt).

o Quantify band intensity using densitometry software (e.g., ImageJd).
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Caption: Standard experimental workflow for Western Blot analysis.

Protocol: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (ICso) of Org OD 02-0 for a specific
receptor by measuring its ability to compete with a radiolabeled ligand.

 Membrane Preparation:

o Prepare cell membrane fractions from cells expressing the receptor of interest (e.g.,
HUVECs for mPRa or MCF-7 cells for nPR).[4][8] This typically involves homogenization
followed by differential centrifugation to isolate the membrane pellet.

o Resuspend the membrane pellet in a suitable binding buffer and determine the protein
concentration.

e Assay Setup:

o In a 96-well plate or microcentrifuge tubes, combine:

A fixed amount of membrane protein (e.g., 50-100 ug).

A fixed, low concentration of a radiolabeled ligand (e.g., [H]progesterone).

A range of concentrations of the unlabeled competitor ligand (Org OD 02-0).

Binding buffer to reach the final volume.

o Include controls for total binding (radioligand + membrane, no competitor) and non-specific
binding (radioligand + membrane + a high concentration of unlabeled progesterone).

¢ Incubation:
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o Incubate the reaction mixture at a specified temperature (e.g., 4°C) for a sufficient time to
reach equilibrium (e.g., 1-4 hours).

o Separation of Bound and Free Ligand:

o Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/B) using a cell
harvester. The filter will trap the membranes with bound radioligand.

o Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
e Quantification:

o Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity
using a scintillation counter.

o Data Analysis:
o Calculate specific binding by subtracting non-specific binding from total binding.
o Plot the percentage of specific binding against the log concentration of Org OD 02-0.

o Fit the data using a non-linear regression model (sigmoidal dose-response) to determine
the ICso value.

Protocol: cAMP Accumulation Assay

This assay measures changes in intracellular cAMP levels following receptor activation,
typically used to demonstrate coupling to Gai or Gas proteins.

e Cell Culture and Treatment:
o Seed cells (e.g., GH3) in a multi-well plate.

o Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30
minutes to prevent the degradation of CAMP.

o Stimulate the cells with Org OD 02-0 (e.g., 20 nM) for a short time course (e.g., 10
minutes).[10] To demonstrate Gai coupling, often cells are also co-treated with an adenylyl

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b15541469?utm_src=pdf-body
https://www.benchchem.com/product/b15541469?utm_src=pdf-body
https://notablesdelaciencia.conicet.gov.ar/bitstream/handle/11336/86766/CONICET_Digital_Nro.ee42fb5a-365f-4e0c-8667-787feab80d05_A.pdf?sequence=2&isAllowed=y
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

cyclase activator like forskolin, and the inhibitory effect of Org OD 02-0 on forskolin-
stimulated cAMP is measured.

e Cell Lysis:

o Stop the reaction and lyse the cells according to the manufacturer's protocol for the
chosen cAMP detection kit (e.g., adding 0.1 M HCI or a specific lysis reagent).

e CAMP Quantification:

o Measure the cAMP concentration in the cell lysates using a commercially available kit,
such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a
fluorescence/luminescence-based assay (e.g., HTRF, BRET).[14][15][16]

o Data Analysis:

o Normalize cAMP concentrations to the protein content of each sample or express as a
percentage of the control (vehicle or forskolin-only treated) group.

o Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed
changes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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